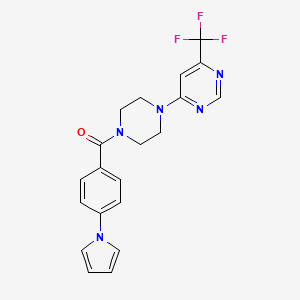
(4-(1H-ピロール-1-イル)フェニル)(4-(6-(トリフルオロメチル)ピリミジン-4-イル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, also known by its extended chemical name, is an intricate molecule with potential applications across various scientific fields. As a hybrid structure containing pyrrole, phenyl, pyrimidine, and piperazine moieties, it is a subject of interest in both synthetic chemistry and biological research.
科学的研究の応用
Chemistry
Utilized as a precursor or intermediate in organic synthesis due to its multifunctional nature.
Employed in the synthesis of more complex organic compounds.
Biology
Explored for its potential as a bioactive molecule in drug discovery.
Investigated for interactions with biological macromolecules.
Medicine
Potential therapeutic applications due to its binding properties with specific biological targets.
Industry
Applied in the development of novel materials, such as polymer additives or specialized coatings.
準備方法
Synthetic routes and reaction conditions
Formation of (4-(1H-pyrrol-1-yl)phenyl)methanone: : This intermediate can be prepared through a Friedel-Crafts acylation of 1-(1H-pyrrol-1-yl)benzene using an appropriate acyl chloride under the influence of a Lewis acid catalyst such as AlCl3.
Coupling with 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine: : The final product is synthesized by coupling the intermediate with 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine. This reaction can be facilitated by a palladium-catalyzed Buchwald-Hartwig amination, using a phosphine ligand and a base like sodium tert-butoxide.
Industrial production methods
Large-scale production might utilize a continuous flow chemistry approach to enhance yields and maintain better control over reaction conditions, minimizing the risk of side reactions.
化学反応の分析
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation at the pyrrole ring, typically using oxidants such as KMnO4 or m-chloroperbenzoic acid (mCPBA).
Reduction: : Reduction can occur at the carbonyl group to produce the corresponding alcohol, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitutions are possible at the pyrimidine ring, facilitated by reagents like NaH or strong bases.
Common reagents and conditions
Oxidants like potassium permanganate or m-chloroperbenzoic acid.
Reducing agents such as lithium aluminum hydride.
Strong bases like sodium hydride for substitution reactions.
Major products formed
Oxidation yields oxidized derivatives with modified electronic properties.
Reduction produces alcohol derivatives.
Substitution results in derivatives with varied functional groups on the pyrimidine ring.
作用機序
Mechanism by which the compound exerts its effects
The compound interacts with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
The mechanism may involve modulation of enzyme activity, receptor binding, or alteration of signaling pathways.
Molecular targets and pathways involved
Targets could include enzymes, receptors, or other proteins involved in key biological processes.
Pathways affected might involve signal transduction, metabolic pathways, or gene expression.
類似化合物との比較
Similar compounds
(4-(1H-pyrrol-1-yl)phenyl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone
(4-(1H-pyrrol-1-yl)phenyl)(4-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanol
Uniqueness
The inclusion of the trifluoromethyl group in the pyrimidine ring enhances the compound's electronic and steric properties, potentially improving binding affinity and specificity compared to other similar structures.
特性
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O/c21-20(22,23)17-13-18(25-14-24-17)27-9-11-28(12-10-27)19(29)15-3-5-16(6-4-15)26-7-1-2-8-26/h1-8,13-14H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGKMYFFSFPXMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














